1,4-Bis(2-ethylhexyloxy)-2,5-divinylbenzene 1,4-Bis(2-ethylhexyloxy)-2,5-divinylbenzene
Brand Name: Vulcanchem
CAS No.: 671240-74-7
VCID: VC16818265
InChI: InChI=1S/C26H42O2/c1-7-13-15-21(9-3)19-27-25-17-24(12-6)26(18-23(25)11-5)28-20-22(10-4)16-14-8-2/h11-12,17-18,21-22H,5-10,13-16,19-20H2,1-4H3
SMILES:
Molecular Formula: C26H42O2
Molecular Weight: 386.6 g/mol

1,4-Bis(2-ethylhexyloxy)-2,5-divinylbenzene

CAS No.: 671240-74-7

Cat. No.: VC16818265

Molecular Formula: C26H42O2

Molecular Weight: 386.6 g/mol

* For research use only. Not for human or veterinary use.

1,4-Bis(2-ethylhexyloxy)-2,5-divinylbenzene - 671240-74-7

Specification

CAS No. 671240-74-7
Molecular Formula C26H42O2
Molecular Weight 386.6 g/mol
IUPAC Name 1,4-bis(ethenyl)-2,5-bis(2-ethylhexoxy)benzene
Standard InChI InChI=1S/C26H42O2/c1-7-13-15-21(9-3)19-27-25-17-24(12-6)26(18-23(25)11-5)28-20-22(10-4)16-14-8-2/h11-12,17-18,21-22H,5-10,13-16,19-20H2,1-4H3
Standard InChI Key SIXPODPTTDYHLO-UHFFFAOYSA-N
Canonical SMILES CCCCC(CC)COC1=CC(=C(C=C1C=C)OCC(CC)CCCC)C=C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a para-substituted benzene core with 2-ethylhexyloxy groups at positions 1 and 4 and vinyl groups at positions 2 and 5 . The 2-ethylhexyloxy substituents introduce branching and lipophilicity, while the vinyl groups provide sites for polymerization or cross-linking. The IUPAC name, 1,4-bis(ethenyl)-2,5-bis(2-ethylhexoxy)benzene, reflects this substitution pattern .

The SMILES notation CCCCC(CC)COC1=CC(=C(C=C1C=C)OCC(CC)CCCC)C=C\text{CCCCC(CC)COC1=CC(=C(C=C1C=C)OCC(CC)CCCC)C=C} encodes the connectivity and stereochemical arrangement . Conformational flexibility arises from the 2-ethylhexyl chains, which hinder the generation of stable 3D conformers, as noted in PubChem’s computational analysis .

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy is critical for characterizing this compound. Protons on the benzene ring typically resonate in the aromatic region (δ 6.5–7.5 ppm), while vinyl protons appear as doublets near δ 5.0–6.0 ppm . The 2-ethylhexyloxy groups exhibit distinct signals: methylene protons adjacent to oxygen (δ 3.3–3.5 ppm) and methyl groups in the branched chain (δ 0.8–1.0 ppm) .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1,4-bis(2-ethylhexyloxy)-2,5-divinylbenzene involves multi-step organic reactions. A representative route, adapted from methods for analogous poly(phenylene vinylene) derivatives , includes:

  • Alkylation of Hydroquinone:
    Reaction of hydroquinone with 2-ethylhexyl bromide under basic conditions yields 1,4-bis(2-ethylhexyloxy)benzene.

  • Bromination:
    Electrophilic bromination introduces bromine atoms at the 2 and 5 positions, forming 1,4-bis(2-ethylhexyloxy)-2,5-dibromobenzene.

  • Vinylation via Heck Coupling:
    Palladium-catalyzed coupling with vinyl tributylstannane replaces bromine atoms with vinyl groups, yielding the final product .

Optimization Challenges

Key challenges include controlling regioselectivity during bromination and minimizing side reactions during vinylation. Modifying reaction temperatures (e.g., 0°C for bromine addition) and using anhydrous solvents (e.g., tetrahydrofuran) improve yields . Purification via column chromatography (hexane:ether gradients) isolates the product in >85% purity .

Physicochemical Properties

Thermal Stability

The compound’s thermal behavior remains understudied, but analogous 2-ethylhexyl-substituted aromatics exhibit decomposition temperatures above 200°C . Differential scanning calorimetry (DSC) of similar compounds shows glass transition temperatures (TgT_g) near 50–70°C, suggesting applicability in thermoplastic formulations .

Solubility and Reactivity

The 2-ethylhexyloxy groups enhance solubility in nonpolar solvents (e.g., toluene, chloroform), making the compound suitable for solution-processing in polymer synthesis . The vinyl groups undergo radical polymerization or Diels-Alder reactions, enabling covalent network formation .

Applications in Materials Science

Organic Electronics

As a monomer for conjugated polymers, this compound contributes to materials for organic light-emitting diodes (OLEDs) and photovoltaics. Its extended π-system facilitates charge transport, while the alkyl side chains improve film morphology .

Polymer Networks

Cross-linking via vinyl groups produces thermosetting resins with tunable mechanical properties. Such networks are explored as coatings or adhesives in aerospace and automotive industries .

Future Research Directions

  • Toxicity Profiling: Acute and chronic toxicity studies are needed to assess environmental and health risks.

  • Polymer Optimization: Tailoring molecular weight and branching could enhance electronic properties.

  • Scale-Up Synthesis: Developing cost-effective, large-scale production methods is critical for industrial adoption.

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